Acetyl Pentapeptide-1
Overview
Description
It is an acetylated and stable derivative of sh-Pentapeptide-1, a Thymopoietin peptide that mimics immunomodulatory protein action . This compound is widely used in the cosmetic industry for its ability to soothe irritated skin, enhance the skin’s natural defense mechanisms, and improve collagen and elastic protein synthesis .
Mechanism of Action
Target of Action
Acetyl Pentapeptide-1, also known as N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine, primarily targets the skin’s structural proteins, including collagen and elastin . These proteins are crucial for maintaining the skin’s firmness and elasticity .
Mode of Action
This compound interacts with its targets by enhancing the synthesis of collagen and elastin proteins . It also suppresses interleukins, particularly IL-8, which in turn lessens the release of metalloproteinases (MMPs), especially MMP-9 . MMP-9 is an enzyme responsible for the destruction of Collagen type IV, a crucial component of basement membranes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of protein synthesis and inflammation. By enhancing the synthesis of collagen and elastin, it promotes the regeneration of the skin matrix cells . Its anti-inflammatory action, achieved by suppressing interleukins, helps prevent the breakdown of these structural proteins .
Pharmacokinetics
As a topical agent, it is generally understood that it is absorbed through the skin, distributed in the applied area, metabolized locally, and excreted through normal skin exfoliation processes .
Result of Action
The action of this compound results in several beneficial effects on the skin. It helps make the skin more firm, ideal for anti-wrinkle applications . It also soothes irritated skin and enhances the skin’s natural defense mechanisms against infections . Overall, it contributes to a firmer, calmer, and more youthful appearance .
Biochemical Analysis
Biochemical Properties
Acetyl Pentapeptide-1 plays a significant role in biochemical reactions, particularly in the context of skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with keratinocytes, the predominant cell type in the epidermis. This compound has been shown to decrease the secretion of interleukin-8 (IL-8) in human keratinocytes, which helps reduce inflammation and irritation . Additionally, it can enhance the skin barrier function by interacting with other oligopeptides, thereby promoting skin hydration and resilience .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It affects cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of keratinocytes, this compound helps maintain skin homeostasis and reduces the inflammatory response. This peptide also promotes the expression of genes involved in skin barrier function, leading to improved skin hydration and protection . Furthermore, it can influence cellular metabolism by enhancing the synthesis of proteins essential for maintaining the skin’s structural integrity.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This peptide binds to specific receptors on the surface of keratinocytes, initiating a cascade of intracellular signaling events. These events lead to the inhibition of pro-inflammatory cytokines such as IL-8, thereby reducing inflammation . Additionally, this compound can modulate the activity of enzymes involved in skin barrier function, enhancing the production of structural proteins like filaggrin and involucrin . These interactions collectively contribute to the peptide’s ability to improve skin health and resilience.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this peptide remains stable under standard storage conditions, retaining its efficacy for extended periods . Over time, this compound continues to exert its beneficial effects on skin cells, promoting hydration and reducing irritation. Long-term studies have demonstrated that consistent use of formulations containing this compound leads to sustained improvements in skin barrier function and overall skin health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this peptide effectively reduces skin irritation and enhances barrier function without causing adverse effects . At higher doses, there may be a threshold beyond which no additional benefits are observed, and potential toxic effects could occur. It is crucial to determine the optimal dosage to maximize the benefits while minimizing any risks associated with high concentrations of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways within the skin. It interacts with enzymes and cofactors that regulate the synthesis and degradation of structural proteins and lipids essential for skin barrier function . By modulating these pathways, this compound helps maintain the balance of metabolites necessary for healthy skin. This peptide’s influence on metabolic flux and metabolite levels contributes to its overall efficacy in improving skin health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the peptide’s localization to target sites where it can exert its effects . The distribution of this compound within the skin is crucial for its ability to enhance barrier function and reduce irritation. Proper transport and localization ensure that the peptide reaches the necessary cellular compartments to perform its functions effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This peptide is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The precise localization of this compound allows it to interact with key biomolecules involved in skin barrier function and inflammation regulation. Understanding the subcellular distribution of this peptide is vital for optimizing its use in skincare formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Pentapeptide-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis typically follows these steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed from the amino acid.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetyl Pentapeptide-1 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
Acetyl Pentapeptide-1 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Acetyl Hexapeptide-3: Known for its anti-wrinkle properties and ability to inhibit neurotransmitter release.
Palmitoyl Pentapeptide-4: Enhances collagen production and reduces the appearance of fine lines and wrinkles.
Pentapeptide-18: Mimics the natural mechanism of enkephalins and has botox-like effects
Uniqueness
Acetyl Pentapeptide-1 is unique due to its dual action of soothing irritated skin and enhancing the skin’s natural defense mechanisms. Its ability to suppress interleukins and metalloproteinases sets it apart from other peptides, making it a multifunctional ingredient in cosmetic formulations .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAYIPLKPVOJZ-LENLALOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N9O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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